N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
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Overview
Description
N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. This compound features a unique structure combining an isoxazole ring, a piperazine ring, and an oxalamide moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of action
Isoxazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects
Mode of action
Isoxazole derivatives often work by interacting with specific receptors or enzymes in the body, leading to changes in cellular processes .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide” might affect. Isoxazole derivatives have been found to impact a variety of pathways related to inflammation, pain sensation, cell growth, and more .
Result of action
Isoxazole derivatives can have a variety of effects depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the piperazine derivative: The piperazine ring can be synthesized by reacting appropriate amines with dihaloalkanes.
Coupling of the isoxazole and piperazine derivatives: This step involves the formation of an amide bond between the isoxazole and piperazine derivatives using coupling reagents such as carbodiimides.
Formation of the oxalamide moiety: The final step involves the reaction of the coupled product with oxalyl chloride under controlled conditions to form the oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide
- N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)urea
Uniqueness
N1-(5-methylisoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalamide moiety, in particular, differentiates it from similar compounds and may contribute to its unique pharmacological profile.
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-14-13-16(21-26-14)20-18(25)17(24)19-7-8-22-9-11-23(12-10-22)15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3,(H,19,24)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZSYMAKCCHZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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